3-Pentyn-2-ol, 5,5-diethoxy-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- is an organic compound with the molecular formula C9H16O3. It is a derivative of 3-pentyn-2-ol, featuring two ethoxy groups attached to the fifth carbon atom. This compound is of interest in various fields, including chemistry, biology, and industrial applications, due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- typically involves the reaction of 3-pentyn-2-ol with diethyl ether in the presence of a strong acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to facilitate the reaction.
Catalyst: Strong acids like sulfuric acid or hydrochloric acid to promote the formation of the diethoxy groups.
Solvent: Diethyl ether as both a reactant and solvent to ensure the reaction proceeds smoothly.
Industrial Production Methods
In an industrial setting, the production of 3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Pentyn-2-ol: The parent compound without the diethoxy groups.
3-Pentyn-2-ol, 5,5-dimethoxy-: A similar compound with methoxy groups instead of ethoxy groups.
3-Hexyn-2-ol: A homologous compound with an additional carbon atom in the chain.
Uniqueness
3-Pentyn-2-ol, 5,5-diethoxy-, (2S)- is unique due to the presence of two ethoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and industrial processes, where other similar compounds may not be as effective.
Properties
CAS No. |
156129-56-5 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-5,5-diethoxypent-3-yn-2-ol |
InChI |
InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8(3)10/h8-10H,4-5H2,1-3H3/t8-/m0/s1 |
InChI Key |
NUYIPJRBAIRPDV-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(C#C[C@H](C)O)OCC |
Canonical SMILES |
CCOC(C#CC(C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.